![molecular formula C29H28FN5O3 B2630517 2-(2-fluorobenzyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1223859-55-9](/img/structure/B2630517.png)
2-(2-fluorobenzyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorobenzyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C29H28FN5O3 and its molecular weight is 513.573. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(2-fluorobenzyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide , also known by its CAS number 1223985-09-8 , is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a quinazoline core and a triazole ring, suggest various biological activities that warrant comprehensive investigation.
Structural Characteristics
The molecular formula of this compound is C29H28FN5O3 , with a molecular weight of 513.6 g/mol . The presence of substituents such as fluorobenzyl and isobutyl enhances its pharmacological properties. The structural characteristics can be summarized as follows:
Property | Details |
---|---|
Molecular Formula | C29H28FN5O3 |
Molecular Weight | 513.6 g/mol |
CAS Number | 1223985-09-8 |
Antitumor Activity
Preliminary studies indicate that compounds with similar quinazoline and triazole structures exhibit antitumor activity . For instance, quinazoline derivatives have been shown to inhibit various cancer cell lines through multiple mechanisms, including the inhibition of kinases involved in cell proliferation and survival pathways.
Antiviral Properties
Research has also suggested that this compound may possess antiviral properties . Compounds with similar scaffolds have demonstrated efficacy against viral infections by disrupting viral replication processes.
Anticonvulsant Effects
Certain derivatives of quinazoline have been reported to exhibit anticonvulsant activities . For example, studies on related compounds have shown effectiveness in models of maximal electroshock seizure (MES), indicating potential for treating epilepsy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents can lead to significant differences in pharmacological effects. Electron-withdrawing groups tend to enhance activity, while electron-donating groups may diminish it.
Study 1: Antitumor Efficacy
A study focusing on quinazoline derivatives demonstrated that modifications at the 4-position significantly influenced antitumor activity against breast cancer cells. The introduction of a fluorobenzyl group enhanced cytotoxic effects compared to unsubstituted analogs.
Study 2: Anticonvulsant Activity
In another investigation, compounds structurally related to the target molecule were tested for anticonvulsant properties using the MES model. The results indicated that specific modifications led to improved efficacy, suggesting that similar strategies could be applied to optimize the target compound's activity.
Study 3: Antiviral Mechanisms
Research into antiviral mechanisms revealed that quinazoline derivatives can inhibit viral polymerases and proteases, essential for viral replication. This insight provides a pathway for exploring the antiviral potential of this compound.
Propriétés
IUPAC Name |
2-[(2-fluorophenyl)methyl]-4-[(4-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28FN5O3/c1-18(2)15-31-26(36)21-12-13-23-25(14-21)35-28(33(27(23)37)16-20-10-8-19(3)9-11-20)32-34(29(35)38)17-22-6-4-5-7-24(22)30/h4-14,18H,15-17H2,1-3H3,(H,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWQIXHWGVRBJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC(C)C)N4C2=NN(C4=O)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.